![molecular formula C12H9FN4O2S B2992325 N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 872620-34-3](/img/structure/B2992325.png)
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
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Overview
Description
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide, also known as CMF-019, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMF-019 is a small molecule that has been shown to have significant effects on various biological processes, making it a promising tool for investigating the mechanisms underlying these processes.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as our compound of interest, have been extensively studied for their anticancer properties. The presence of the thiophene moiety is significant in medicinal chemistry due to its biological activity. These compounds are known to inhibit various cancer cell lines, making them valuable in the development of new anticancer drugs .
Organic Semiconductors
The thiophene ring is a critical component in the development of organic semiconductors. Its incorporation into molecules can enhance the electrical conductivity and stability of organic semiconductors, which are used in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-Inflammatory Drugs
Thiophene derivatives are also known for their anti-inflammatory effects. They can be used to develop nonsteroidal anti-inflammatory drugs (NSAIDs), providing an alternative to traditional anti-inflammatory medications with potentially fewer side effects .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess broad-spectrum antimicrobial properties, which could be harnessed to create new antibiotics or disinfectants .
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors. They can be applied to protect metals and alloys from corrosion, thus extending the life of industrial machinery and infrastructure .
Material Science: Organic Photovoltaics
Thiophene-based compounds are pivotal in the advancement of organic photovoltaic materials. These materials are used to create flexible, lightweight solar cells, which could revolutionize the way we harness solar energy .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .
Biochemical Pathways
Its structural features suggest that it might be involved in various biochemical reactions, potentially influencing pathways related to cellular metabolism, signal transduction, or gene expression .
Pharmacokinetics
Its structural features suggest that it might have good bioavailability and could be metabolized by various enzymes in the body .
Result of Action
Based on its structural features, it might influence various cellular processes, potentially leading to changes in cell growth, differentiation, or survival .
properties
IUPAC Name |
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-3-1-8(2-4-9)11(18)15-7-10-16-17-12(19-10)20-6-5-14/h1-4H,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKOKNCGXJFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide |
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